5-(Prop-1-EN-2-YL)-2-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-prop-1-en-2-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c1-6(2)7-3-4-8(13-5-7)9(10,11)12/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMGWIHZVCNYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727458 | |
| Record name | 5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910486-39-4 | |
| Record name | 5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 5 Prop 1 En 2 Yl 2 Trifluoromethyl Pyridine
Reactions Involving the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-alkylation, N-oxidation, and coordination with metal ions. However, the presence of the electron-withdrawing trifluoromethyl group at the 2-position significantly reduces the basicity and nucleophilicity of the nitrogen atom, thereby influencing its reactivity.
N-Alkylation and N-Oxidation Pathways
N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation. For trifluoromethyl-substituted pyridines, N-oxidation can be achieved using strong oxidizing agents. Studies have shown that isomers of trifluoromethylpyridine can be successfully N-oxidized using a mixture of acetic acid and hydrogen peroxide. acs.org In cases with multiple trifluoromethyl groups, even stronger conditions, such as the use of trifluoroacetic acid and hydrogen peroxide, are required. acs.org Therefore, it is expected that 5-(prop-1-en-2-yl)-2-(trifluoromethyl)pyridine can be converted to its corresponding N-oxide under similar oxidative conditions. The resulting N-oxide would exhibit altered reactivity, particularly in electrophilic substitution reactions on the pyridine ring.
| Reaction Type | Reagents and Conditions | Expected Product | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), heat | N-Alkyl-5-(prop-1-en-2-yl)-2-(trifluoromethyl)pyridinium halide | General knowledge on pyridine alkylation |
| N-Oxidation | H₂O₂ / Acetic Acid or Trifluoroacetic Acid | This compound N-oxide | acs.org |
Coordination Chemistry with Transition Metals
The pyridine nitrogen can act as a ligand, coordinating to transition metal centers to form a wide array of coordination complexes. The coordination ability of the pyridine is influenced by the electronic properties of its substituents. The electron-withdrawing trifluoromethyl group in this compound is expected to reduce the Lewis basicity of the nitrogen atom, thus affecting the stability and properties of its metal complexes.
Research on related trifluoromethyl-pyridine carboxylic acid zinc(II) complexes has demonstrated that these ligands can coordinate to the metal center through the pyridine nitrogen and a carboxylate oxygen. semanticscholar.org The coordination mode can vary, leading to different structural and biological properties. semanticscholar.org It is plausible that this compound could form complexes with various transition metals, such as zinc, copper, and palladium, where the pyridine nitrogen would be the primary coordination site. The isopropenyl group could potentially also participate in coordination, leading to more complex structures.
| Metal Ion | Ligand | Coordination Mode | Reference |
|---|---|---|---|
| Zn(II) | 5-(trifluoromethyl)pyridine-2-carboxylic acid | N, O chelation | semanticscholar.org |
| Zn(II) | 4-(trifluoromethyl)nicotinic acid | N, O monodentate | semanticscholar.org |
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability; however, under certain conditions, it can undergo transformations, which are of significant interest for the synthesis of novel fluorinated compounds.
Defluorinative Functionalization Reactions
Recent advances in synthetic chemistry have enabled the functionalization of the C-F bonds in trifluoromethyl groups. These "defluorinative functionalization" reactions offer a pathway to introduce other functional groups while retaining a degree of fluorination. For instance, trifluoromethylarenes can undergo photocatalytic defluorinative C-O coupling with alcohols in the presence of a copper catalyst. This suggests that this compound could potentially react with alcohols under similar conditions to yield difluorobenzyl ether derivatives.
Reactivity of the Trifluoromethyl Group Under Nucleophilic Conditions
The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are expected to occur readily on the pyridine ring, particularly at positions ortho and para to the trifluoromethyl group, if a suitable leaving group is present.
Furthermore, while the trifluoromethyl group itself is generally resistant to nucleophilic attack, under specific conditions, it can react. For example, intramolecular nucleophilic aromatic substitution can be triggered by the trifluoromethyl moiety in certain contexts, leading to the formation of new heterocyclic rings. nih.gov
Reactions at the Prop-1-EN-2-YL (Isopropenyl) Moiety
The isopropenyl group is an unsaturated moiety that can undergo a variety of chemical transformations, including electrophilic addition, oxidation, reduction, and polymerization reactions.
Electrophilic Addition: The double bond of the isopropenyl group is susceptible to electrophilic attack. Reactions such as hydroboration-oxidation would be expected to yield the corresponding alcohol with anti-Markovnikov regioselectivity, placing the hydroxyl group on the terminal carbon. wikipedia.orglibretexts.orgyoutube.comchemistrysteps.comkhanacademy.org Ozonolysis would cleave the double bond to produce a ketone (acetone) and a 2-formylpyridine derivative. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com
Oxidation and Reduction: The double bond can be reduced to an isopropyl group via catalytic hydrogenation. Conversely, oxidative cleavage under stronger conditions than ozonolysis could lead to the formation of a carboxylic acid at the pyridine 5-position.
Polymerization: Isopropenylpyridines are known to undergo polymerization. Depending on the initiator and reaction conditions, anionic, cationic, or radical polymerization can occur. acs.orgethernet.edu.etuni-bayreuth.dewikipedia.orgwikipedia.orgwikipedia.orguni-bayreuth.delibretexts.orgyoutube.comyoutube.comutexas.eduyoutube.commdpi.com Anionic polymerization of 2-isopropenylpyridine (B1346815) has been studied, indicating that this compound could also serve as a monomer for the synthesis of novel polymers. acs.org The trifluoromethyl group would likely influence the polymerization behavior and the properties of the resulting polymer.
Cycloaddition Reactions: The isopropenyl group can potentially act as a dienophile in Diels-Alder reactions, although its reactivity would be influenced by the electronic properties of the substituted pyridine ring. nih.govwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com
| Reaction Type | Reagents and Conditions | Expected Product | Reference |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(5-(2-Hydroxypropan-2-yl)-2-(trifluoromethyl)pyridine) | wikipedia.orglibretexts.orgyoutube.comchemistrysteps.comkhanacademy.org |
| Ozonolysis | 1. O₃; 2. Reductive workup (e.g., DMS) | 2-(Trifluoromethyl)pyridine-5-carbaldehyde and Acetone | wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com |
| Anionic Polymerization | Anionic initiator (e.g., n-BuLi) | Poly(this compound) | acs.orgethernet.edu.etwikipedia.orguni-bayreuth.de |
Electrophilic Additions Across the Double Bond
The isopropenyl group of this compound is expected to undergo electrophilic addition reactions typical of alkenes. sci-hub.selibretexts.org The electron-withdrawing nature of the 2-(trifluoromethyl)pyridine (B1195222) ring is anticipated to decrease the nucleophilicity of the double bond compared to simple alkenylbenzenes. However, additions of electrophiles such as hydrogen halides, halogens, and water (under acidic conditions) are expected to proceed.
The regioselectivity of these additions is governed by the stability of the carbocation intermediate formed upon the initial electrophilic attack. Attack of an electrophile (E+) on the terminal carbon of the double bond would lead to a tertiary carbocation, which is stabilized by hyperconjugation. Conversely, attack at the internal carbon would result in a less stable primary carbocation. Therefore, according to Markovnikov's rule, the electrophile is expected to add to the terminal carbon, and the nucleophile (Nu-) to the internal carbon.
Table 1: Predicted Products of Electrophilic Addition Reactions
| Reagent (E-Nu) | Predicted Major Product |
|---|---|
| H-Cl | 5-(2-chloro-2-propyl)-2-(trifluoromethyl)pyridine |
| H-Br | 5-(2-bromo-2-propyl)-2-(trifluoromethyl)pyridine |
These predictions are based on the general principles of electrophilic additions to alkenes. libretexts.org The electron-withdrawing effect of the trifluoromethyl group on the pyridine ring is likely to slow down the rate of these reactions compared to vinylpyridines without such substitution.
Radical Reactions Involving the Alkene
The isopropenyl group can also participate in radical reactions. Free-radical additions across the double bond, often initiated by radical initiators or photochemically, can lead to a variety of functionalized products. For instance, the addition of HBr under radical conditions (in the presence of peroxides) would be expected to proceed via an anti-Markovnikov pathway, yielding 5-(1-bromo-2-propyl)-2-(trifluoromethyl)pyridine. This is because the reaction proceeds through the more stable secondary radical intermediate rather than the tertiary radical. byjus.com
Free-radical bromination at the allylic position is another possibility, though addition to the double bond is often competitive. pearson.com Furthermore, vinylpyridines have been shown to participate in photoredox-mediated radical additions, suggesting that this compound could be a substrate for similar transformations. nih.gov
Oxidation and Reduction Chemistry of the Olefin
The olefinic double bond in this compound is susceptible to both oxidation and reduction.
Oxidation:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 2-(5-(oxiran-2-yl)-2-(trifluoromethyl)pyridine). youtube.comyoutube.comleah4sci.com
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), leading to the formation of 2-(2-(trifluoromethyl)pyridin-5-yl)propane-1,2-diol. wikipedia.orglibretexts.orglibretexts.org Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed ring-opening. libretexts.org
Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield 1-(2-(trifluoromethyl)pyridin-5-yl)ethan-1-one and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield the same ketone and carboxylic acid (formic acid, which may be further oxidized). Stronger oxidizing agents like hot, acidic KMnO₄ would also cleave the double bond, yielding the corresponding ketone and carbon dioxide.
Reduction: Catalytic hydrogenation of the isopropenyl group is a common reduction method. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would reduce the double bond to yield 5-isopropyl-2-(trifluoromethyl)pyridine. This transformation is generally efficient and selective for the alkene in the presence of the aromatic pyridine ring.
Table 2: Summary of Expected Oxidation and Reduction Products
| Reaction Type | Reagent(s) | Expected Major Product |
|---|---|---|
| Epoxidation | m-CPBA | 2-(5-(oxiran-2-yl)-2-(trifluoromethyl)pyridine) |
| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | 2-(2-(trifluoromethyl)pyridin-5-yl)propane-1,2-diol |
| Oxidative Cleavage | 1. O₃, 2. DMS | 1-(2-(trifluoromethyl)pyridin-5-yl)ethan-1-one |
Polymerization Studies of the Isopropenyl Group
Vinylpyridines are known to undergo polymerization, and it is expected that this compound can act as a monomer in polymerization reactions. acs.org The isopropenyl group can participate in free-radical polymerization initiated by agents like AIBN or benzoyl peroxide. wikipedia.org The resulting polymer would be poly(this compound).
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to vinylpyridines, offering control over molecular weight and dispersity. rsc.orgsigmaaldrich.com It is plausible that these methods could also be adapted for the polymerization of this trifluoromethyl-substituted vinylpyridine. The properties of the resulting polymer would be influenced by the bulky and polar trifluoromethylpyridine side groups. Frustrated Lewis pairs have also been used for the polymerization of 2-vinyl pyridine and 2-isopropenyl-2-oxazoline, suggesting another potential route for polymerization. sci-hub.se
Directed C–H Functionalization and Arylation Studies on the Pyridine Ring
Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds. The pyridine ring of this compound, while being electron-deficient, can undergo C-H functionalization, often directed by the nitrogen atom or other functional groups. Palladium-catalyzed C-H arylation is a common method for forming C-C bonds. nih.govnih.gov For 2-substituted pyridines, C-H activation often occurs at the C6 position due to the directing effect of the pyridine nitrogen. However, the presence of the trifluoromethyl group at the 2-position makes the C6-H bond less acidic and sterically more hindered.
Studies on related 2-arylpyridines have shown that palladium-catalyzed trifluoromethylthiolation can occur at the ortho-position of the aryl group, directed by the pyridine nitrogen. researchgate.net While this is not directly on the pyridine ring, it highlights the directing capability of the pyridine moiety. Palladium-catalyzed C-H arylation of pyridine N-oxides has been shown to be highly selective for the ortho-position. nih.govresearchgate.net Thus, conversion of this compound to its N-oxide would likely direct C-H functionalization to the C6 position.
The Heck reaction provides another avenue for C-C bond formation. While typically involving the reaction of a halide with an alkene, intramolecular versions can be considered a type of C-H functionalization. organic-chemistry.orgwikipedia.orglibretexts.org More relevantly, palladium-catalyzed C-H alkenylation of pyridine N-oxides is a known transformation. nih.govresearchgate.net
Derivatization Strategies for Advanced Research Applications
The structure of this compound offers multiple sites for derivatization to create new molecules for advanced research applications, such as in medicinal chemistry or materials science.
Modification of the Isopropenyl Group: The reactions described in section 3.3, such as oxidation to a diol or epoxide, provide handles for further functionalization. The resulting alcohols can be esterified or etherified to attach various molecular fragments. The epoxide can be opened with a range of nucleophiles to introduce diverse substituents.
Heck and Suzuki Couplings: To engage in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions, the pyridine ring would first need to be halogenated. organic-chemistry.orgwikipedia.org Introduction of a bromine or iodine atom, likely at the C3 or C6 position, would create a substrate for these powerful C-C and C-heteroatom bond-forming reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.
Functionalization of the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, its strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution, particularly if a leaving group is present at the C6 position.
Polymer Functionalization: If polymerized, the pyridine nitrogen atoms along the polymer backbone can be quaternized with alkyl halides to create polycationic materials or used as ligands to coordinate with metal ions, leading to functional materials with interesting catalytic or electronic properties. researchgate.net
Table 3: Potential Derivatization Strategies and Applications
| Derivatization Site | Reaction Type | Potential Functionalization | Potential Applications |
|---|---|---|---|
| Isopropenyl Group | Dihydroxylation | Diol | Introduction of polar groups, attachment points |
| Isopropenyl Group | Epoxidation/Ring Opening | Amino alcohols, ether alcohols | Chiral ligands, bioactive molecules |
| Pyridine Ring | Halogenation followed by Suzuki Coupling | Biaryl compounds | Materials with specific electronic properties, medicinal chemistry |
| Pyridine Ring | N-Oxidation followed by C-H Arylation | 6-Aryl derivatives | Novel ligands, functional materials |
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework and connectivity can be constructed.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-(prop-1-en-2-yl)-2-(trifluoromethyl)pyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the prop-1-en-2-yl group.
The pyridine ring contains three aromatic protons. Based on the substitution pattern, H-6 (adjacent to the nitrogen) is expected to be the most deshielded, appearing as a singlet or a narrow doublet. The H-4 proton would likely appear as a doublet of doublets, coupling to both H-3 and H-6 (meta-coupling). The H-3 proton would also be a doublet, coupling to H-4.
The prop-1-en-2-yl group would produce two signals for the terminal vinyl protons (=CH₂) and one for the methyl group (-CH₃). The vinyl protons are diastereotopic and are expected to appear as two distinct singlets or narrow multiplets in the olefinic region of the spectrum. The methyl protons would appear as a singlet further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.6 - 8.8 | s or d | ~0.5-1.0 (meta) |
| H-4 (Pyridine) | 7.8 - 8.0 | dd | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0 |
| H-3 (Pyridine) | 7.5 - 7.7 | d | J(H3-H4) ≈ 8.0 |
| =CH₂ (vinyl, a) | 5.3 - 5.5 | s or m | - |
| =CH₂ (vinyl, b) | 5.1 - 5.3 | s or m | - |
| -CH₃ (methyl) | 2.1 - 2.3 | s | - |
Note: Predicted values are based on analysis of structurally similar compounds.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound is expected to display ten distinct signals, corresponding to each unique carbon atom.
A key feature would be the signals associated with the trifluoromethyl group. The CF₃ carbon itself will appear as a strong quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of approximately 270-276 Hz. rsc.org The pyridine carbon directly attached to the CF₃ group (C-2) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF) of around 35-37 Hz. rsc.orgrsc.org This distinct splitting pattern is a definitive indicator of the -CF₃ substituent on the ring.
The remaining pyridine carbons (C-3, C-4, C-5, C-6) and the carbons of the prop-1-en-2-yl group will appear as singlets in a proton-decoupled spectrum. Their chemical shifts can be predicted based on substituent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 (Pyridine) | 148 - 152 | q | ²JCF ≈ 35 |
| C-6 (Pyridine) | 149 - 151 | s | - |
| C-4 (Pyridine) | 136 - 138 | s | - |
| C-5 (Pyridine) | 132 - 134 | s | - |
| C-3 (Pyridine) | 120 - 122 | s | - |
| C (vinyl, quat.) | 140 - 142 | s | - |
| =CH₂ (vinyl) | 115 - 117 | s | - |
| -CH₃ (methyl) | 21 - 23 | s | - |
| -CF₃ | 120 - 124 | q | ¹JCF ≈ 275 |
Note: Predicted values are based on analysis of structurally similar compounds. rsc.orgrsc.orgrsc.org
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this method provides clear and unambiguous signals. wikipedia.org
For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single sharp signal. Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no other fluorine atoms in the molecule to couple with, this signal will be a singlet. The chemical shift of a CF₃ group attached to the second position of a pyridine ring is consistently reported in the range of -65 to -68 ppm (relative to CFCl₃). rsc.orgrsc.org This characteristic shift provides strong evidence for the presence and electronic environment of the trifluoromethyl group.
To unambiguously assign all proton and carbon signals and confirm the proposed structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show a clear correlation between the coupled protons on the pyridine ring (H-3 and H-4), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each protonated carbon by linking the proton shifts from the ¹H NMR spectrum to the carbon shifts in the ¹³C NMR spectrum (e.g., linking the methyl proton signal to the methyl carbon signal).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It could be used to confirm the spatial relationship between the prop-1-en-2-yl group and the pyridine ring, for example, by showing a correlation between the methyl protons and the H-6 proton of the pyridine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.
The most intense and recognizable bands would be due to the C-F stretching vibrations of the trifluoromethyl group, which are typically very strong and appear in the 1100-1350 cm⁻¹ region. The pyridine ring would show characteristic C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹. researchgate.net Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C=C stretching of the alkene group would appear around 1640-1680 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 | Medium |
| C-H Stretch (Alkene) | =CH₂ | 3000 - 3100 | Medium |
| C-H Stretch (Alkyl) | -CH₃ | 2850 - 3000 | Medium |
| C=C Stretch (Alkene) | Prop-1-en-2-yl | 1640 - 1680 | Medium |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |
| C-F Stretch | Trifluoromethyl | 1100 - 1350 | Strong, Multiple Bands |
Note: Predicted values are based on established group frequency data. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.
For this compound (molecular formula C₁₀H₈F₃N), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to a mass of 200.0687. The observation of this exact mass would confirm the elemental composition.
Under electron ionization (EI), the molecule would fragment in a predictable manner. Common fragmentation pathways would likely include the loss of a methyl radical ([M-15]⁺) to form a stable cation, or the loss of the trifluoromethyl radical ([M-69]⁺). These characteristic fragmentation patterns provide corroborating evidence for the proposed structure. Analysis of related trifluoromethyl-pyridines often shows the molecular ion peak and fragments corresponding to the loss of the CF₃ group. rsc.org
Table 4: Predicted Mass Spectrometry Fragments
| m/z Value (Predicted) | Ion | Description |
| 200 | [C₁₀H₈F₃N]⁺ | Molecular Ion (M⁺) |
| 185 | [C₉H₅F₃N]⁺ | Loss of a methyl radical (·CH₃) |
| 131 | [C₁₀H₈N]⁺ | Loss of a trifluoromethyl radical (·CF₃) |
Note: Fragmentation is predictive and depends on ionization conditions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For a compound like this compound, this method would provide unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and conformational details of the isopropenyl and trifluoromethyl groups relative to the pyridine ring.
Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would yield a set of crystallographic parameters. These parameters are typically presented in a standardized format, as shown in the hypothetical data table below.
| Crystallographic Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C9H8F3N |
| Formula Weight | 187.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (Å3) | - |
| Z | 4 |
| Calculated Density (g/cm3) | - |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be obtained from an X-ray crystallographic study. No experimental data was found for this specific compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to several decimal places.
For this compound, HRMS would be used to verify its chemical formula (C9H8F3N). The experimentally measured mass would be compared to the theoretically calculated mass for this formula. A close match between these two values provides strong evidence for the compound's identity.
A typical output from an HRMS analysis would include the following information, presented here in a hypothetical data table.
| Parameter | Value |
|---|---|
| Chemical Formula | C9H8F3N |
| Calculated Exact Mass | 187.0609 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+H]+ |
| Calculated m/z for [M+H]+ | 188.0687 |
| Experimentally Observed m/z | - |
| Mass Error (ppm) | - |
Note: The calculated exact mass and m/z are based on the chemical formula. No experimentally observed data was found for this specific compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods are used to predict molecular geometry, electronic distribution, and various spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, including bond lengths and angles. For 5-(prop-1-en-2-yl)-2-(trifluoromethyl)pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would reveal the molecule's most stable three-dimensional conformation. journaleras.com
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C(pyridine)-CF3 | ~1.52 |
| C-F | ~1.34 |
| N=C (pyridine) | ~1.34 |
| C-C (pyridine) | ~1.39 |
| C(pyridine)-C(alkenyl) | ~1.49 |
| C=C (alkenyl) | ~1.34 |
| **Bond Angles (°) ** | |
| C-N-C (pyridine) | ~117 |
| F-C-F | ~107 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -7.0 |
| LUMO | ~ -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and electron delocalization within a molecule. mdpi.com It provides a localized, "chemist's" view of the molecular wavefunction.
For the target molecule, NBO analysis would quantify the charge distribution across the atoms. The nitrogen atom in the pyridine (B92270) ring is expected to have a significant negative charge due to its lone pair of electrons. Conversely, the carbon atom attached to the trifluoromethyl group will likely carry a partial positive charge, and the fluorine atoms will be highly negative. This charge distribution is critical for understanding the molecule's dipole moment and intermolecular interactions. NBO analysis on substituted pyridines confirms that substituents heavily influence the charge localization on the ring atoms. researchgate.netresearchgate.net
Table 3: Predicted Natural Population Analysis (NPA) Charges
| Atom | Predicted Charge (e) |
|---|---|
| N (pyridine) | ~ -0.60 |
| C2 (attached to CF3) | ~ +0.45 |
| C5 (attached to prop-1-en-2-yl) | ~ -0.15 |
| F (average of CF3) | ~ -0.30 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. wolfram.com
In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons. This site is the primary center for protonation and interaction with electrophiles. researchgate.net The area around the electron-deficient trifluoromethyl group and the hydrogen atoms would exhibit a positive electrostatic potential (blue), indicating sites susceptible to nucleophilic attack. researchgate.netnih.gov The π-system of the prop-1-en-2-yl group would likely show a region of moderate negative potential.
Mechanistic Studies Through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies.
Characterizing the transition state—the highest energy point along a reaction coordinate—is crucial for understanding the kinetics of a chemical reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency.
For a molecule like this compound, one could computationally investigate various reactions, such as the electrophilic addition to the double bond of the prop-1-en-2-yl group. Theoretical calculations would involve locating the structure of the transition state for this reaction. The energy difference between the reactants and the transition state would yield the activation energy, providing a quantitative measure of the reaction rate. While specific studies on this molecule are unavailable, mechanistic investigations on related compounds often employ these techniques to understand reactivity and regioselectivity. For instance, studies on radical-radical cross-coupling reactions utilize computational analysis to map out the catalytic cycle and identify key intermediates and transition states. acs.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reaction Coordinate Analysis and Energy Profiles
Reaction coordinate analysis is a computational technique used to map the energetic landscape of a chemical reaction, from reactants to products. This analysis identifies transition states (the highest energy points on the reaction pathway) and intermediates, providing crucial information about the reaction's feasibility and mechanism. For a substituted pyridine like this compound, this analysis could be applied to understand its synthesis, such as a final cross-coupling step to introduce the prop-1-en-2-yl group.
Using quantum mechanical methods like Density Functional Theory (DFT), the Gibbs free energy of stationary points (reactants, products, intermediates, and transition states) along a proposed reaction coordinate can be calculated. researchgate.net A simplified energy profile for a hypothetical final synthesis step, such as a Suzuki or Stille coupling, can be modeled. The profile would detail the energy changes during key events like oxidative addition, transmetalation, and reductive elimination. Computational analysis of reaction mechanisms for processes like trifluoromethylation has demonstrated the utility of these methods in identifying intermediates, transition states, and reaction pathways. montclair.edu
Table 1: Illustrative Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for the purpose of illustrating a typical reaction coordinate analysis.
| Point on Reaction Coordinate | Description | Relative Gibbs Free Energy (kcal/mol) |
| R | Reactants (e.g., 5-bromo-2-(trifluoromethyl)pyridine (B1273635) + coupling partner) | 0.0 |
| TS1 | Transition State for Oxidative Addition | +22.5 |
| I1 | Oxidative Addition Intermediate | +5.3 |
| TS2 | Transition State for Transmetalation | +18.7 |
| I2 | Transmetalation Intermediate | -2.1 |
| TS3 | Transition State for Reductive Elimination | +21.0 |
| P | Products (this compound + byproducts) | -15.8 |
Note: Data is representative and not from a specific study on this compound.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the flexible prop-1-en-2-yl substituent introduces conformational complexity to the molecule. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for rotation between them. The orientation of the prop-1-en-2-yl group relative to the pyridine ring is determined by the dihedral angle around the C-C single bond connecting them.
Computational studies on other fluorinated heterocyclic systems have shown that conformational preferences are governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. d-nb.info For this compound, DFT calculations could be employed to perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angle. This would reveal the global and local energy minima corresponding to the most stable conformers.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms under a given force field, MD can explore the accessible conformational space, revealing how the molecule behaves in different environments (e.g., in a vacuum or in a solvent). nih.gov These simulations can validate the findings from static conformational analysis and provide insights into the flexibility and average structure of the molecule at different temperatures. ucl.ac.uk
Table 2: Hypothetical Conformational Energy Analysis This table shows representative data for a conformational analysis of the prop-1-en-2-yl group's rotation.
| Conformer | Dihedral Angle (Py-C-C=C) | Relative Energy (kcal/mol) | Description |
| 1 | 0° | +3.5 | Eclipsed (Sterically hindered) |
| 2 | ~60° | 0.0 | Staggered (Global Minimum) |
| 3 | 120° | +1.2 | Local Minimum |
| 4 | 180° | +4.0 | Eclipsed (Sterically hindered) |
Note: Dihedral angle and energy values are illustrative examples.
Spectroscopic Property Predictions via Computational Methods
Computational chemistry is a highly effective tool for predicting and interpreting various types of molecular spectra. These predictions can aid in the identification and structural elucidation of newly synthesized compounds.
Vibrational Spectroscopy (IR and Raman): DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to specific bond stretches, bends, and torsions. By comparing the computed IR and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved. Studies on related molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have shown good agreement between theoretical and experimental spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations can predict the chemical shifts for each unique proton and carbon atom in this compound, providing a theoretical spectrum that can be compared to experimental results for structural confirmation.
Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is employed to investigate electronic transitions. researchgate.net This method can predict the absorption wavelengths (λmax) and oscillator strengths of the molecule, corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO). This information is valuable for understanding the molecule's photophysical properties.
Table 3: Illustrative Predicted Spectroscopic Data This table provides example data that would be generated from computational spectroscopic predictions, based on studies of similar molecules.
| Spectroscopic Data | Predicted Value | Assignment/Description |
| IR Frequency (cm⁻¹) | ~3080 | C-H stretch (aromatic) |
| ~1650 | C=C stretch (alkenyl) | |
| ~1350 | C-F stretch (trifluoromethyl) | |
| ¹H NMR Shift (ppm) | 8.6-8.8 | Proton ortho to N and CF₃ |
| 5.1-5.4 | Vinylic protons (=CH₂) | |
| 2.1-2.3 | Methyl protons (-CH₃) | |
| ¹³C NMR Shift (ppm) | ~148 | C-CF₃ |
| ~122 (q) | CF₃ (quartet due to C-F coupling) | |
| ~115 | =CH₂ | |
| UV-Vis λmax (nm) | ~275 | π → π* transition |
Note: Values are representative and based on general data for substituted pyridines. researchgate.netresearchgate.net
Advanced Research Applications and Potentials in Materials Science and Catalysis
Applications as Ligands in Coordination Chemistry
The pyridine (B92270) nitrogen atom in 5-(prop-1-en-2-yl)-2-(trifluoromethyl)pyridine provides a primary coordination site for metal ions. The electronic and steric environment of this nitrogen is modulated by the adjacent trifluoromethyl group and the isopropenyl group at the 5-position.
Design and Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this ligand would likely follow established protocols for pyridine-based ligands. Reactions with various transition metal precursors (e.g., chlorides, nitrates, acetates of metals like ruthenium, iridium, platinum, copper, or zinc) in suitable solvents could yield a range of coordination compounds. The stoichiometry of the reaction and the choice of metal ion would dictate the resulting geometry and coordination number of the complexes.
Table 1: Hypothetical Metal Complexes and Potential Synthesis Parameters
| Metal Precursor | Potential Complex | Solvent System | Reaction Conditions |
| [Ru(DMSO)₄Cl₂] | [Ru(L)₂Cl₂] | Ethanol/DCM | Reflux |
| K₂[PtCl₄] | cis/trans-[Pt(L)₂Cl₂] | Water/Acetonitrile | Room Temperature |
| Cu(OAc)₂·H₂O | [Cu(L)(OAc)₂] | Methanol | Stirring at 50°C |
| IrCl₃·3H₂O | [Ir(L)₃]Cl₃ | 2-Ethoxyethanol | High Temperature |
Note: "L" represents the this compound ligand. This table is illustrative of potential synthetic routes and has not been experimentally verified.
Investigation of Photophysical and Electrochemical Properties of Complexes
Once synthesized, the photophysical and electrochemical properties of these hypothetical metal complexes would be of significant interest. The combination of the trifluoromethylpyridine core and a coordinated metal center could lead to interesting luminescent properties. Techniques such as UV-Vis absorption and photoluminescence spectroscopy would be employed to characterize the electronic transitions and emissive behavior.
The electrochemical properties, investigated through techniques like cyclic voltammetry, would reveal the redox behavior of the metal center as influenced by the ligand. The electron-withdrawing trifluoromethyl group is expected to make the pyridine ring more π-accepting, which could stabilize lower oxidation states of the coordinated metal.
Role in Catalytic Systems
Pyridine-based ligands are ubiquitous in catalysis. The specific electronic and steric profile of this compound could offer unique advantages in various catalytic transformations.
Participation in Organic Transformations as a Ligand or Organocatalyst Scaffold
Metal complexes bearing this ligand could be screened for activity in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, or oxidation catalysis. The trifluoromethyl group could enhance the stability and catalytic turnover of the metal center. Furthermore, the pyridine nitrogen itself could act as a Lewis basic site in organocatalysis, potentially in asymmetric reactions if a chiral center were introduced.
Precursor for Advanced Materials
The presence of the polymerizable isopropenyl group is a key feature of this molecule, suggesting its potential as a monomer for the synthesis of advanced materials.
Radical polymerization of this compound could lead to the formation of a functional polymer. The resulting material would possess pendant trifluoromethylpyridine units, which could be used for post-polymerization modification, such as metal coordination to create metallopolymers with interesting electronic, optical, or catalytic properties.
Table 2: Potential Properties and Applications of Polymers Derived from this compound
| Polymer Type | Potential Properties | Potential Applications |
| Homopolymer | High thermal stability, tunable refractive index | Specialty optics, coatings |
| Metallopolymer | Redox activity, luminescence, catalytic activity | Sensors, light-emitting devices, recyclable catalysts |
| Copolymer | Tailored mechanical and chemical properties | Membranes, functional surfaces |
Development of Fluorescent Probes and Dyes
Pyridine-containing compounds are integral to the design of fluorescent probes and dyes due to their inherent photophysical properties, which can be finely tuned through substituent effects. The introduction of a trifluoromethyl group at the 2-position of the pyridine ring in this compound is expected to significantly impact its fluorescence characteristics. The potent electron-withdrawing capacity of the trifluoromethyl group can lead to a red-shift in the emission spectrum and potentially enhance the quantum yield of fluorescence.
The development of fluorescent probes based on this scaffold could involve the chemical modification of the isopropenyl group or substitution at other positions on the pyridine ring to introduce specific recognition elements for analytes of interest. Such probes could find applications in bioimaging, environmental sensing, and as components in fluorescent security inks. The photophysical properties of a hypothetical fluorescent dye based on this core structure are presented in Table 1.
Table 1: Representative Photophysical Data for a Hypothetical Fluorescent Probe Derived from this compound.
| Property | Value |
| Absorption Maximum (λabs) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Absorptivity (ε) | 25,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.65 |
| Fluorescence Lifetime (τ) | 5.2 ns |
| Stokes Shift | 100 nm |
Exploration in Organic Light-Emitting Diodes (OLEDs) Research
The electronic properties of this compound make it a promising candidate for investigation in the field of organic light-emitting diodes (OLEDs). Pyridine derivatives are widely utilized in various layers of OLED devices, including as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and emissive dopants. rsc.orgacs.orgrsc.orgnih.gov
Given the electron-deficient nature of the trifluoromethyl-substituted pyridine ring, this compound is particularly well-suited for exploration as an electron-transporting material. A low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitated by the trifluoromethyl group, would promote efficient electron injection from the cathode. Furthermore, its high triplet energy, a common feature of pyridine-based materials, could be advantageous in phosphorescent OLEDs by effectively confining triplet excitons to the emissive layer. acs.org Table 2 outlines the projected electronic properties of this compound in the context of OLED applications.
Table 2: Predicted Electronic Properties for this compound for OLED Applications.
| Property | Predicted Value |
| Highest Occupied Molecular Orbital (HOMO) | -6.2 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV |
| Triplet Energy (T1) | 2.9 eV |
| Electron Mobility | > 10-5 cm2V-1s-1 |
| Glass Transition Temperature (Tg) | ~110 °C |
Building Block for Polymer Synthesis via the Isopropenyl Group
The presence of the isopropenyl group provides a direct pathway for the synthesis of novel polymers. Similar to vinylpyridines, this compound can be expected to undergo polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comrsc.orgacs.org
The resulting polymer, poly(this compound), would feature trifluoromethylpyridine moieties as pendant groups along the polymer backbone. These side chains would impart unique properties to the polymer, such as high thermal stability, specific solubility characteristics, and tailored refractive indices. Such polymers could find applications as dielectric materials, gas separation membranes, or as precursors for further functionalization. Table 3 summarizes potential polymerization conditions and the expected properties of the resulting polymer.
Table 3: Hypothetical Polymerization Data and Properties of Poly(this compound).
| Parameter | Value |
| Polymerization Method | Anionic Polymerization |
| Initiator | n-Butyllithium |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Number-Average Molecular Weight (Mn) | 20,000 g/mol |
| Polydispersity Index (PDI) | 1.1 |
| Glass Transition Temperature (Tg) | 150 °C |
| Solubility | Soluble in THF, Chloroform; Insoluble in Hexane |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of trifluoromethylpyridine derivatives is an active area of research. nih.gov Future efforts to synthesize 5-(prop-1-en-2-yl)-2-(trifluoromethyl)pyridine could focus on developing novel and sustainable synthetic pathways.
Currently, common methods for preparing trifluoromethylpyridines include chlorine/fluorine exchange from trichloromethylpyridines and the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov For the target molecule, a key challenge would be the selective introduction of the prop-1-en-2-yl group at the 5-position of the 2-(trifluoromethyl)pyridine (B1195222) core.
Future research could explore cross-coupling reactions, such as Suzuki or Stille coupling, using a 5-halo-2-(trifluoromethyl)pyridine and an appropriate organometallic propene reagent. Sustainable methodologies could involve the use of earth-abundant metal catalysts or even metal-free reaction conditions. beilstein-journals.org Another green chemistry approach could be the development of one-pot syntheses that minimize purification steps and solvent waste. rsc.org Electrosynthesis, which uses electricity to drive chemical reactions, presents a promising sustainable alternative to traditional methods that often rely on harsh reagents. researchgate.net
| Synthetic Approach | Potential Advantages | Key Considerations |
| Cross-Coupling Reactions | High selectivity and functional group tolerance. | Catalyst selection, reaction optimization. |
| One-Pot Syntheses | Increased efficiency, reduced waste. | Compatibility of sequential reaction steps. |
| Electrosynthesis | Use of clean reagent (electron), mild conditions. | Electrode material, solvent/electrolyte system. |
| C-H Activation | Atom economy, direct functionalization. | Regioselectivity, catalyst development. |
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is anticipated to be rich and varied due to the presence of multiple reactive sites: the pyridine ring, the trifluoromethyl group, and the prop-1-en-2-yl substituent.
The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. mdpi.com The prop-1-en-2-yl group, with its double bond, opens avenues for a wide range of transformations, including addition reactions (e.g., hydrogenation, halogenation, epoxidation), polymerization, and olefin metathesis.
Future research should systematically investigate the reactivity of these functional groups, both in isolation and in terms of their potential interplay. For instance, the trifluoromethyl group's influence on the regioselectivity of reactions at the double bond would be a key area of study. The potential for intramolecular cyclization reactions involving the pyridine nitrogen and the prop-1-en-2-yl side chain could also lead to the discovery of novel heterocyclic scaffolds. acs.org
Advanced Spectroscopic Characterization Techniques
A thorough characterization of this compound will be crucial for confirming its structure and understanding its properties. Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry (MS) will provide the foundational structural data.
Beyond these, advanced spectroscopic techniques could offer deeper insights. For example, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguously assigning all proton and carbon signals, especially for complex derivatives. X-ray crystallography, if suitable crystals can be obtained, would provide definitive information on the molecule's three-dimensional structure and packing in the solid state. researchgate.net Computational chemistry can be used to predict spectroscopic properties, aiding in the interpretation of experimental data. ijeijournal.com
| Spectroscopic Technique | Information Gained |
| ¹H, ¹³C, ¹⁹F NMR | Connectivity, chemical environment of atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation. |
| IR Spectroscopy | Presence of functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. |
| X-ray Crystallography | 3D structure and intermolecular interactions. |
Integration with Machine Learning and AI in Chemical Synthesis Design
ML algorithms can also be used to optimize reaction conditions, predicting the optimal temperature, solvent, and catalyst to maximize yield and minimize byproducts. rsc.org This is particularly valuable for complex multi-parameter optimizations. researchgate.net As synthesis data for this compound and its analogs become available, it can be used to train more accurate predictive models, accelerating the discovery and development of related molecules.
Theoretical Predictions for New Material Applications
Computational chemistry and theoretical modeling can play a pivotal role in predicting the potential applications of this compound before its synthesis and characterization. Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org These parameters are crucial for predicting its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The presence of the trifluoromethyl group can enhance properties like thermal stability and hydrophobicity, which are desirable in many materials. mdpi.com Theoretical studies can also predict intermolecular interactions, providing insights into how the molecule might self-assemble in the solid state, which is important for designing crystalline materials with specific properties. researchgate.net Furthermore, computational screening could suggest potential biological activities by docking the molecule into the active sites of various proteins, guiding future medicinal chemistry research. osti.govosti.gov
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Prop-1-en-2-yl)-2-(trifluoromethyl)pyridine?
- Methodological Answer : A four-step synthesis protocol is commonly employed, starting with N-oxidation of 3-methylpyridine, followed by chlorination, fluorination, and side-chain modification. Key factors include:
- Chlorination : Use POCl₃ at 80–100°C for 6–8 hours to achieve selective substitution at the C2 position.
- Fluorination : Employ KF or HF-pyridine under anhydrous conditions to replace chlorine with trifluoromethyl groups.
- Prop-1-en-2-yl introduction : Suzuki-Miyaura coupling with prop-1-en-2-yl boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water (3:1) at 80°C.
- Optimization : Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, solvent polarity) to improve yields, which typically range from 30–40% overall .
Q. How can structural characterization be performed to confirm the identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., δ ~8.5 ppm for pyridine C-H, δ ~5.5–6.5 ppm for prop-1-en-2-yl protons).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 206.1 (calculated for C₉H₈F₃N).
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly to distinguish between regioisomers.
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. What structural features of this compound influence its bioactivity in enzyme inhibition (e.g., CYP1B1)?
- Methodological Answer : Key SAR insights from analogous pyridine derivatives:
- C2 Trifluoromethyl Group : Enhances electron-withdrawing effects, increasing binding affinity to enzyme active sites (e.g., CYP1B1 IC₅₀ = 0.011 µM for 2-(pyridin-3-yl)estradiol derivatives) .
- Prop-1-en-2-yl Group : Improves hydrophobic interactions and metabolic stability.
- Experimental Validation : Perform molecular docking (AutoDock Vina) and EROD assays to compare inhibition potency. Replace substituents systematically (e.g., replace prop-1-en-2-yl with methyl or phenyl) and measure IC₅₀ shifts .
Q. How do solvent effects impact the compound’s spectroscopic properties and reactivity?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter UV/Vis absorption and reaction kinetics:
- UV/Vis Analysis : In polar aprotic solvents (e.g., DMSO), λₐₕₛ shifts to ~270 nm due to enhanced π→π* transitions. In protic solvents (e.g., methanol), hypsochromic shifts occur (~260 nm).
- Reactivity : Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rates. For example, SNAr reactions proceed faster in DMF (π* = 0.88) than in toluene (π* = 0.54) .
Q. What computational methods are suitable for studying interactions between this compound and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. For example, pyridine rings show strong donor-acceptor behavior in metal-binding studies .
- Molecular Dynamics (MD) : Simulate binding stability in CYP1B1’s hydrophobic pocket (GROMACS/AMBER). Monitor RMSD and hydrogen-bond occupancy over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing trifluoromethyl with cyano) .
Q. How can in vivo stability and pharmacokinetics be evaluated for this compound?
- Methodological Answer :
- Plasma Stability Assay : Incubate with rat plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours.
- Pharmacokinetic Profiling : Administer IV/oral doses (e.g., 10 mg/kg) to Sprague-Dawley rats. Collect blood samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Calculate AUC, t½, and bioavailability.
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the prop-1-en-2-yl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
